Mal-amide-PEG2-oxyamine

PROTAC Linker Optimization Bioconjugation

Mal-amide-PEG2-oxyamine (CAS 2253965-09-0) is a heterobifunctional polyethylene glycol (PEG)-based linker with a molecular weight of 315.32 g/mol and a purity of ≥95%. It features a maleimide group for selective conjugation with thiols and an oxyamine group for chemoselective oxime ligation with carbonyls, bridged by a PEG2 spacer that enhances solubility and reduces steric hindrance.

Molecular Formula C13H21N3O6
Molecular Weight 315.32 g/mol
Cat. No. B8115799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amide-PEG2-oxyamine
Molecular FormulaC13H21N3O6
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCON
InChIInChI=1S/C13H21N3O6/c14-22-10-9-21-8-7-20-6-4-15-11(17)3-5-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17)
InChIKeyFNTXHRKNBBSZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amide-PEG2-oxyamine: A Heterobifunctional PEG Linker for Orthogonal Bioconjugation and PROTAC Synthesis


Mal-amide-PEG2-oxyamine (CAS 2253965-09-0) is a heterobifunctional polyethylene glycol (PEG)-based linker with a molecular weight of 315.32 g/mol and a purity of ≥95% . It features a maleimide group for selective conjugation with thiols and an oxyamine group for chemoselective oxime ligation with carbonyls, bridged by a PEG2 spacer that enhances solubility and reduces steric hindrance . This compound is widely employed in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), antibody-drug conjugates, and multifunctional probes .

Why Mal-amide-PEG2-oxyamine Cannot Be Replaced by Other Maleimide-Oxyamine PEG Linkers


Heterobifunctional PEG linkers with maleimide and oxyamine termini are not interchangeable due to critical differences in spacer length, molecular architecture, and stability. For Mal-amide-PEG2-oxyamine, the PEG2 spacer (approximately 17.6-20.4 Å) provides a specific spatial arrangement that is essential for optimal ternary complex formation in PROTACs [1]. Furthermore, the presence of an amide bond between the maleimide and PEG chain confers enhanced stability and biocompatibility compared to direct maleimide-PEG linkages found in analogs like Mal-PEG2-oxyamine . Substituting a PEG3 variant (e.g., Mal-amide-PEG3-oxyamine) alters the linker length to ~36.9 Å, which can disrupt the precise molecular geometry required for efficient ubiquitination and target degradation [1].

Quantitative Differentiation: Mal-amide-PEG2-oxyamine vs. Closest Analogs


Spacer Length and Its Impact on Conjugation Efficiency: PEG2 vs. PEG3

The PEG2 spacer in Mal-amide-PEG2-oxyamine measures approximately 17.6-20.4 Å, whereas the PEG3 spacer in Mal-amide-PEG3-oxyamine extends to ~36.9 Å [1]. Comparative studies on PEG length in PROTAC design demonstrate that spacer length directly modulates ternary complex formation and degradation efficiency; a shift from PEG2 to PEG3 can significantly alter target engagement [2]. In practice, shorter PEG2 spacers have been associated with enhanced cellular permeability and reduced off-target effects in certain degrader systems [3].

PROTAC Linker Optimization Bioconjugation

Amide Bond Stability vs. Direct Maleimide-PEG Linkage

Mal-amide-PEG2-oxyamine incorporates an amide bond connecting the maleimide group to the PEG chain, whereas Mal-PEG2-oxyamine lacks this amide, using a direct ether linkage. The amide bond provides a more stable and biocompatible linkage, reducing the risk of premature linker cleavage or degradation under physiological conditions . This structural distinction is particularly relevant for in vivo applications where linker integrity is critical for targeted protein degradation .

Linker Stability Bioconjugation PROTAC

Comparative Reaction Kinetics: Maleimide-Thiol vs. Oxyamine-Carbonyl

The maleimide group in Mal-amide-PEG2-oxyamine reacts with thiols with a second-order rate constant on the order of 10^4-10^7 M^-1s^-1 at pH 6.5-7.5, forming a stable thioether bond [1][2]. In contrast, the oxyamine group reacts with aldehydes at a slower rate (k2 ≈ 10^-1-10^0 M^-1s^-1) but can be accelerated 300-fold using aniline catalysis . This differential kinetics enables sequential, orthogonal conjugation: rapid thiol coupling followed by controlled oxime ligation .

Conjugation Kinetics Orthogonal Chemistry Bioconjugation

Price and Molecular Weight Comparison with Closest Analogs

Mal-amide-PEG2-oxyamine (MW 315.32 g/mol) is priced at $460 per 100 mg (≥95% purity) . Its closest analogs show varying price-to-MW ratios: Mal-amide-PEG3-oxyamine (MW 359.38) costs $430 per 100 mg, while Mal-PEG2-oxyamine (MW 244.24) is $320 per 100 mg . On a molar basis, Mal-amide-PEG2-oxyamine offers a favorable balance of functional group density and cost for applications requiring precise molecular weight control.

Procurement Cost-Effectiveness Linker Selection

Optimal Application Scenarios for Mal-amide-PEG2-oxyamine Based on Differentiating Evidence


PROTAC Linker for Targets Requiring a Compact, Stable Spacer

Given its PEG2 spacer length (~17.6-20.4 Å) and amide bond stability, Mal-amide-PEG2-oxyamine is particularly well-suited for PROTACs where a short, rigid linker is needed to achieve efficient ternary complex formation and target degradation .

Stepwise Orthogonal Bioconjugation for Multifunctional Probes

The distinct kinetics of the maleimide (fast thiol coupling) and oxyamine (slower oxime ligation) enable sequential conjugation without purification between steps, making this linker ideal for constructing complex imaging or diagnostic probes [1].

Antibody-Drug Conjugate (ADC) Linker with Enhanced Stability

The amide bond connecting the maleimide to the PEG chain offers improved stability over direct ether linkages, making Mal-amide-PEG2-oxyamine a preferred choice for ADCs where linker integrity during circulation is critical .

Cost-Effective Synthesis of PEG2-Based Conjugates

With a price point of $460 per 100 mg, this linker provides a cost-effective option for researchers requiring a PEG2 spacer with an amide bond, balancing molecular weight and functional group density .

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